![molecular formula C9H13NO2 B13086067 [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol: is an organic compound with a unique structure that includes both aminomethyl and hydroxymethyl functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of a nitro precursor. For example, 3-(Nitromethyl)-5-(hydroxymethyl)benzyl alcohol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol.
Amination Reactions: Another method involves the direct amination of 3-(Chloromethyl)-5-(hydroxymethyl)benzyl alcohol using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production often involves scalable methods such as catalytic hydrogenation or continuous flow processes to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
[3-(Aminomethyl)phenyl]methanol: Lacks the hydroxymethyl group, which affects its reactivity and applications.
[5-(Hydroxymethyl)phenyl]methanol: Lacks the aminomethyl group, leading to different chemical properties and uses.
Uniqueness: The presence of both aminomethyl and hydroxymethyl groups in [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
[3-(aminomethyl)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,4-6,10H2 |
InChI-Schlüssel |
XJSRFWPVIRKXIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CO)CO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
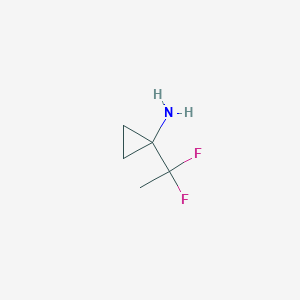

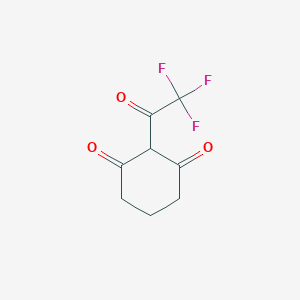
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)

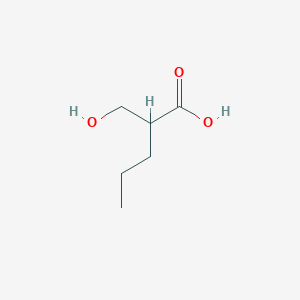
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
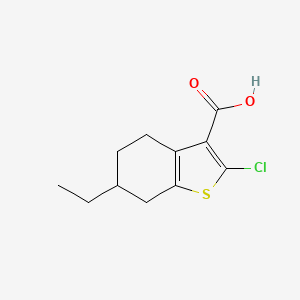
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

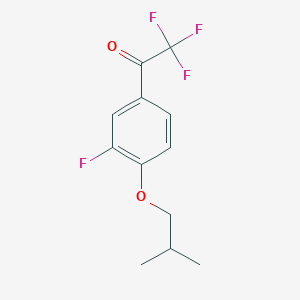
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
